Proglumetacin Dioxalate is a derivative of proglumetacin, a nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties. It is primarily utilized in the management of pain and inflammation associated with various conditions, including arthritis and musculoskeletal disorders. Proglumetacin acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, compounds that mediate inflammation and pain responses in the body .
Proglumetacin is classified as a cyclooxygenase inhibitor, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2 enzymes. Its effectiveness in reducing pain and inflammation has made it a subject of interest in pharmaceutical research. The compound's molecular formula is C46H58ClN5O8, highlighting its complex structure that contributes to its pharmacological activity .
The molecular structure of proglumetacin dioxalate is characterized by its complex arrangement of atoms, including multiple functional groups that enhance its biological activity. The compound features:
The detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which confirm the identity and purity of the synthesized compound .
Proglumetacin dioxalate undergoes various chemical reactions that are essential for its therapeutic effects:
Understanding these reactions is crucial for optimizing the efficacy and safety profile of proglumetacin dioxalate in clinical applications .
The mechanism of action of proglumetacin dioxalate involves:
This dual action not only alleviates pain but also addresses inflammation at its source, making it effective for chronic conditions like arthritis .
Proglumetacin dioxalate exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations and ensuring bioavailability in therapeutic applications .
Proglumetacin dioxalate is primarily used in:
Research continues into expanding its applications, particularly in combination therapies aimed at enhancing efficacy while minimizing side effects associated with traditional NSAIDs .
The therapeutic use of anti-inflammatory agents dates back to ancient civilizations, where salicylate-rich willow bark (Salix spp.) was employed for pain relief, as documented in the Ebers Papyrus (1534 BCE) and by Hippocrates (400 BCE) [6]. Modern NSAID development began with the chemical synthesis of salicylic acid by Hermann Kolbe in 1858, followed by Felix Hoffmann's acetylation breakthrough in 1897, which yielded aspirin—the first synthetic NSAID [6]. The mid-20th century witnessed the serendipitous discovery of other NSAIDs, including phenylbutazone (1949), indomethacin (1963), and ibuprofen (1969), all sharing a common mechanism elucidated in 1971 by John Vane: irreversible inhibition of cyclooxygenase (COX), the enzyme converting arachidonic acid to pro-inflammatory prostaglandins [1] [6].
This mechanistic understanding catalyzed efforts to design safer NSAIDs. Researchers sought to mitigate gastrointestinal (GI) toxicity linked to non-selective COX-1 inhibition by developing prodrugs (e.g., sulindac) and COX-2 selective inhibitors (e.g., celecoxib) [6]. Proglumetacin emerged from this innovation wave, designed as a dual-functional molecule targeting multiple pathways in the arachidonic acid cascade while reducing direct GI irritation [3] [10].
Table 1: Key Milestones in NSAID Development
Era | Compound | Significance |
---|---|---|
Pre-1897 | Salicin (Willow Bark) | First isolated active anti-inflammatory compound |
1897 | Acetylsalicylic Acid (Aspirin) | First synthetic NSAID; COX inhibition confirmed later |
1949 | Phenylbutazone | First potent non-salicylate NSAID |
1963 | Indomethacin | High-potency NSAID for rheumatoid arthritis |
1970s | Ibuprofen | Improved safety profile; OTC transition |
1980s | Proglumetacin | Prodrug strategy to minimize GI toxicity |
1990s | COX-2 Inhibitors | Selective targeting of inflammatory COX isoform |
Proglumetacin (chemical name: 3-[4-[2-[[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-(benzoylamino)-5-(dipropylamino)-5-oxopentanoate dioxalate) was developed in the 1980s as a prodrug of indomethacin [4] [10]. Its molecular structure (C46H58ClN5O8·2C2H2O4) strategically combines an indomethacin moiety linked via an ester bond to a modified proglumide derivative [5] [7]. This design enables enzymatic hydrolysis in vivo, releasing indomethacin and proglumide metabolites [10].
Pharmacologically, proglumetacin dioxalate is classified as:
Experimental models validated its mechanism:
Table 2: Chemical Identifiers of Proglumetacin Dioxalate
Property | Value | Reference |
---|---|---|
CAS Registry (Unlabeled) | 57132-53-3 | [4] [7] |
Molecular Formula | C50H58D4ClN5O16 (d4-isotope) | [2] |
Molecular Weight | 844.43 g/mol (base); 1028.53 g/mol (d4-dioxalate) | [5] [7] |
SMILES | CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CCOC(=O)CC2=C(C)N(C(=O)C3=CC=C(Cl)C=C3)C4=C2C=C(OC)C=C4)CC1)NC(=O)C5=CC=CC=C5 | [7] |
ATC Code | M01AB14 | [4] [7] |
Proglumetacin dioxalate exemplifies molecular hybridization, combining structural elements of two bioactive molecules:
:
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7